Mechanistic Divergence in Alkyne Activation: σ,π- vs. π-Activation Modes
In the gold(I)-catalyzed heterocyclization of 1-(o-ethynylaryl)urea, the cationic complex derived from Chloro(tri-tert-butylphosphine)gold(I) ([Au(PtBu3)]+) favors an intermediate σ,π-activation mode, whereas the N-heterocyclic carbene analog [Au(IPr)]+ cleanly promotes π-activation [1]. This ligand-controlled divergence in activation pathway demonstrates that the steric bulk of the P(t-Bu)3 ligand fundamentally alters the nature of the gold-alkyne interaction, leading to different reactive intermediates and, consequently, distinct reaction outcomes [2].
| Evidence Dimension | Preferred Alkyne Activation Mode |
|---|---|
| Target Compound Data | σ,π-Activation (intermediate species) |
| Comparator Or Baseline | [Au(IPr)]+: π-Activation |
| Quantified Difference | Qualitative divergence in activation mechanism; no quantitative ratio provided. |
| Conditions | Gold(I)-catalyzed heterocyclization of 1-(o-ethynylaryl)urea; kinetic and crossover experiments, NMR, X-ray, MALDI characterization |
Why This Matters
The distinct activation mode offers access to reaction manifolds that are not available with NHC-based gold catalysts, enabling the synthesis of different product scaffolds from identical starting materials.
- [1] Gimeno, A.; Cuenca, A. B.; Suárez-Pantiga, S.; Ramírez de Arellano, C.; Medio-Simón, M.; Asensio, G. Competitive Gold-Activation Modes in Terminal Alkynes: An Experimental and Mechanistic Study. Chem. Eur. J. 2014, 20, 683–688. View Source
- [2] Gimeno, A. et al. Competitive gold-activation modes in terminal alkynes: an experimental and mechanistic study. PubMed Abstract, PMID: 24318565. View Source
